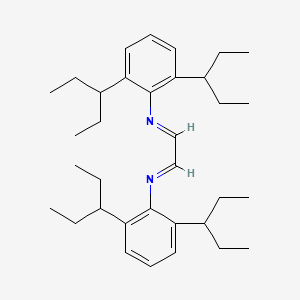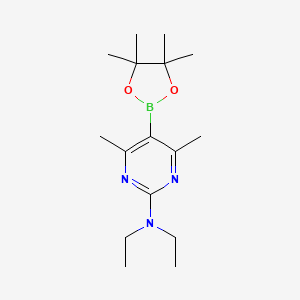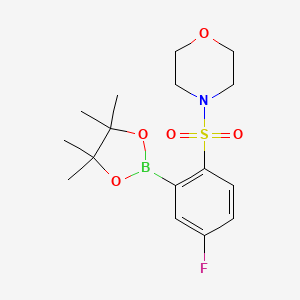
Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols. These compounds are characterized by a cyclobutane ring with a hydroxyl group attached. The specific stereochemistry of this compound, indicated by the (1R,2R) configuration, suggests that it has two chiral centers, making it optically active.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Hydroxyl Group: This step often involves the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Formation of the Isoindoline Ring: This can be done through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanol: Lacks the isoindoline ring.
Isoindoline derivatives: Lack the cyclobutane ring.
Other chiral cyclobutanols: Differ in stereochemistry or additional functional groups.
Uniqueness
Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both the cyclobutane and isoindoline rings. This combination of features can result in unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
(1R,2R)-2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12-6-5-11(12)13-7-9-3-1-2-4-10(9)8-13/h9-12,14H,1-8H2/t9?,10?,11-,12-/m1/s1 |
InChI-Schlüssel |
XHWHLSUHRBVMQW-KIDURHIOSA-N |
Isomerische SMILES |
C1CCC2CN(CC2C1)[C@@H]3CC[C@H]3O |
Kanonische SMILES |
C1CCC2CN(CC2C1)C3CCC3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
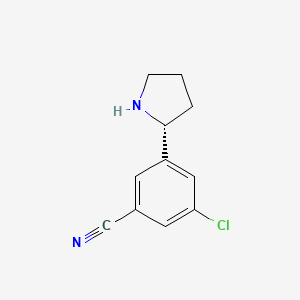

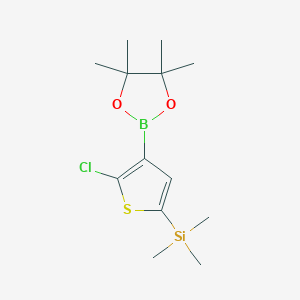
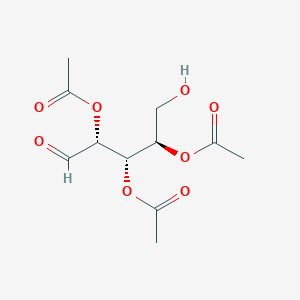

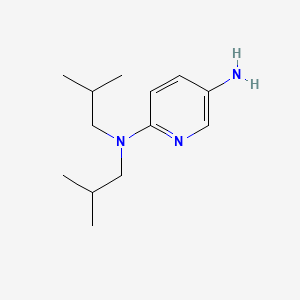
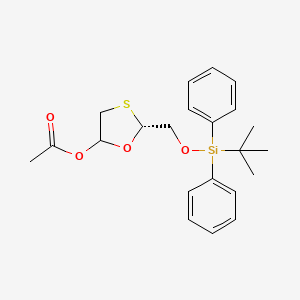
![6-(4-Chlorobenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280668.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B15280686.png)
